molecular formula C16H16ClN3O B259013 1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine

1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine

Cat. No. B259013
M. Wt: 301.77 g/mol
InChI Key: QLPUAVNURGUQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine (CBPP) is a chemical compound that belongs to the class of piperazine derivatives. It is a potential drug candidate that has been studied for its therapeutic properties. CBPP has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine is not fully understood. However, it has been proposed that 1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine exerts its biological activities by modulating various signaling pathways. 1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. 1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine has also been found to activate the Nrf2-ARE signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. Moreover, 1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine has been found to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, including prostaglandins and cytokines. 1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine has also been found to inhibit the activity of HDAC enzymes, which leads to the upregulation of various genes involved in cellular processes such as cell cycle regulation and apoptosis. Moreover, 1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine is also soluble in various solvents, which makes it easy to handle in lab experiments. However, 1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine has some limitations for lab experiments. It has poor aqueous solubility, which limits its use in in vitro assays. Moreover, 1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine has not been extensively studied in clinical trials, which limits our understanding of its pharmacokinetic and pharmacodynamic properties.

Future Directions

There are several future directions for the study of 1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine. One potential direction is to study the pharmacokinetic and pharmacodynamic properties of 1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine in preclinical and clinical trials. This would provide valuable information on the safety and efficacy of 1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine as a potential drug candidate. Another potential direction is to study the molecular mechanisms underlying the anti-inflammatory, analgesic, and anti-cancer effects of 1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine. This would provide insights into the potential therapeutic applications of 1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine. Moreover, future studies could explore the use of 1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine in combination with other drugs for the treatment of various diseases. Finally, future studies could explore the use of 1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine as a tool compound for the study of various biological processes.

Synthesis Methods

The synthesis of 1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine involves the reaction of 2-chlorobenzoyl chloride with 2-pyridinylpiperazine in the presence of a base. The reaction yields 1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine as a white solid with a melting point of 181-183°C. The purity of the compound can be confirmed by various analytical techniques, including HPLC, NMR, and mass spectrometry.

Scientific Research Applications

1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory and analgesic effects in animal models. 1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine has also been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. Moreover, 1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

properties

Product Name

1-(2-Chlorobenzoyl)-4-(2-pyridinyl)piperazine

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

(2-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C16H16ClN3O/c17-14-6-2-1-5-13(14)16(21)20-11-9-19(10-12-20)15-7-3-4-8-18-15/h1-8H,9-12H2

InChI Key

QLPUAVNURGUQQK-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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